3-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl

Description

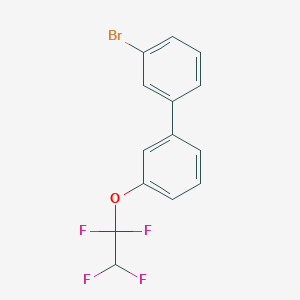

CAS No.: 1443343-48-3 Molecular Formula: C₁₄H₉BrF₄O Structure: This compound consists of a biphenyl backbone substituted with a bromine atom at the 3-position and a 1,1,2,2-tetrafluoroethoxy group at the 3'-position. The tetrafluoroethoxy group introduces significant electronegativity and steric bulk, influencing both reactivity and physical properties .

Applications:

- Pharmaceutical Intermediates: Used in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize heterocyclic compounds, such as imidazo[1,2-b]pyridazines, which are relevant in drug discovery .

- Material Science: Potential utility in fluorinated polymers or liquid crystals due to its stable fluorinated substituents .

Safety and Handling:

Properties

IUPAC Name |

1-bromo-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF4O/c15-11-5-1-3-9(7-11)10-4-2-6-12(8-10)20-14(18,19)13(16)17/h1-8,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCVEQGYPKCWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl typically involves the following steps:

Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Introduction of Tetrafluoroethoxy Group: The next step involves the introduction of the tetrafluoroethoxy group. This can be achieved through a nucleophilic substitution reaction using a suitable tetrafluoroethoxy reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods for 3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The biphenyl core can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures.

Scientific Research Applications

3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a probe or ligand in biological studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl depends on its specific application

Binding to Receptors: The compound can bind to specific receptors or enzymes, modulating their activity.

Chemical Interactions: The compound can undergo chemical reactions with other molecules, leading to the formation of new products with desired properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrafluoroethoxy Groups

Key Differences:

- Reactivity: The biphenyl structure of 1443343-48-3 enables π-conjugation, enhancing its efficacy in cross-coupling reactions compared to benzaldehyde derivatives (35073-27-9, 35295-35-3), which are more reactive toward nucleophilic additions .

Halogenated Biphenyl Derivatives

Key Differences:

- Electronic Effects: The tetrafluoroethoxy group in 1443343-48-3 is more electron-withdrawing than simple halogens (e.g., fluoro or chloro), lowering the electron density of the biphenyl ring and facilitating electrophilic substitution at specific positions .

- Solubility: Fluorinated substituents enhance lipid solubility compared to non-fluorinated analogues, impacting bioavailability in pharmaceutical contexts .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

- Yield in Pd-Catalyzed Arylations: this compound achieved 87% yield in forming imidazo[1,2-b]pyridazines, outperforming bromobenzene derivatives lacking fluorinated groups (typically <70% yield) .

- Substituent Effects: The tetrafluoroethoxy group stabilizes transition states via inductive effects, accelerating oxidative addition in Suzuki reactions .

Environmental Persistence

- Degradation Metabolites: Similar compounds (e.g., 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea) form persistent soil metabolites, suggesting 1443343-48-3 may also require long-term environmental monitoring .

Biological Activity

3-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl is a biphenyl derivative characterized by the presence of a bromine atom and a tetrafluoroethoxy group. Its unique chemical structure imparts specific biological activities that make it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is . The compound's structure allows for unique interactions with biological systems due to the presence of both bromine and tetrafluoroethoxy substituents, which can influence its reactivity and binding properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bromine atom may participate in halogen bonding, enhancing the compound's affinity for certain proteins or enzymes. The tetrafluoroethoxy group can also engage in specific interactions that modulate biological pathways.

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have indicated that brominated biphenyls can possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Antimicrobial Properties : Research conducted on structurally related brominated biphenyls revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the bromine substituent in enhancing biological activity.

- Enzyme Interaction Studies : A study focusing on enzyme inhibition demonstrated that certain biphenyl derivatives could effectively inhibit the type III secretion system (T3SS) in pathogenic bacteria. This inhibition is particularly relevant for developing new antibacterial agents targeting virulence factors.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.